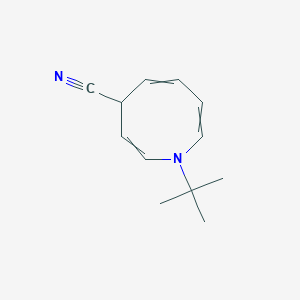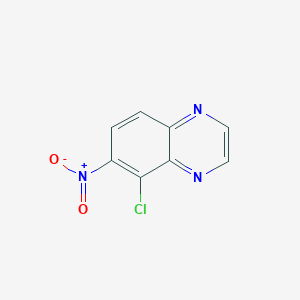
N,N,N-Trimethylpentadecan-1-aminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is a chemical compound with the molecular formula C18H40N2S. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpentadecan-1-aminium thiocyanate typically involves the quaternization of pentadecan-1-amine with methyl iodide, followed by the reaction with thiocyanate salts. The reaction conditions usually require an organic solvent such as acetonitrile or ethanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce halogenated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylpentadecan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Wirkmechanismus
The mechanism by which N,N,N-Trimethylpentadecan-1-aminium thiocyanate exerts its effects involves its interaction with biological membranes and proteins. The positively charged ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can affect ion transport, enzyme activity, and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-1-hexadecanaminium: Similar in structure but with a longer alkyl chain.
N,N,N-Trimethyl-1-dodecanaminium: Similar in structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A commonly used surfactant with similar properties.
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is unique due to its specific alkyl chain length and the presence of the thiocyanate group. This combination provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
112362-99-9 |
|---|---|
Molekularformel |
C19H40N2S |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
trimethyl(pentadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C18H40N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;2-1-3/h5-18H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
DBQOAKFRXDXEJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)





![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
